molecular formula C12H12BrNO B15276596 3-bromo-N-[1-(furan-2-yl)ethyl]aniline

3-bromo-N-[1-(furan-2-yl)ethyl]aniline

Cat. No.: B15276596
M. Wt: 266.13 g/mol
InChI Key: MRCKLKUSFSWRHI-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(furan-2-yl)ethyl]aniline is an organic compound with the molecular formula C12H12BrNO It features a bromine atom attached to the benzene ring, an aniline group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with furan-2-yl ethylamine under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[1-(furan-2-yl)ethyl]aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.

    Reduction Reactions: The nitro group in aniline derivatives can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of furan-2-carboxylic acid and related compounds.

    Reduction: Formation of 3-bromo-N-[1-(furan-2-yl)ethyl]amine.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-(furan-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The bromine atom and furan ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[1-(furan-2-yl)ethyl]aniline is unique due to the combination of the bromine atom, aniline group, and furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

3-bromo-N-[1-(furan-2-yl)ethyl]aniline

InChI

InChI=1S/C12H12BrNO/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3

InChI Key

MRCKLKUSFSWRHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2=CC(=CC=C2)Br

Origin of Product

United States

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